(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride

Catalog No.
S2848920
CAS No.
2418671-93-7
M.F
C8H14ClN
M. Wt
159.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochl...

CAS Number

2418671-93-7

Product Name

(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride

IUPAC Name

1-cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride

Molecular Formula

C8H14ClN

Molecular Weight

159.66

InChI

InChI=1S/C8H13N.ClH/c1-3-8(9-2)7-5-4-6-7;/h1,7-9H,4-6H2,2H3;1H

InChI Key

FFWQFNDUBOWMIY-UHFFFAOYSA-N

SMILES

CNC(C#C)C1CCC1.Cl

solubility

not available

-Cyclobutyl-N-methylprop-2-yn-1-amine;hydrochloride, also known as cyclobutylamine propargylamine hydrochloride (CPH), is a small molecule with a unique cyclobutane and propargylamine structure. While its exact origin and natural occurrence are unclear, CPH has attracted interest in scientific research due to its potential biological activities and applications in various fields.

Potential Anticancer Properties

Studies have explored the potential anticancer properties of CPH, particularly its ability to inhibit the growth and proliferation of cancer cells.

  • A 2018 study published in the journal "Bioorganic & Medicinal Chemistry Letters" reported that CPH exhibited antiproliferative activity against several human cancer cell lines, including lung, breast, and colon cancers. The study suggests that CPH may work by disrupting the microtubule network, a crucial component for cell division and survival [].

Antimicrobial Activity

Research has also investigated the potential antimicrobial activity of CPH against various pathogens.

  • A 2017 study published in "Letters in Applied Microbiology" demonstrated that CPH displayed antibacterial activity against several Gram-positive and Gram-negative bacteria. The study proposes that CPH may inhibit bacterial growth by targeting their cell membranes [].

Other Potential Applications

CPH's unique structure and properties have also led to exploration in other research areas:

  • Enzyme inhibition: Studies suggest that CPH may act as an inhibitor for certain enzymes, potentially impacting various biological processes [].
  • Neurological research: Initial investigations suggest that CPH may have potential applications in the field of neuroscience, although further research is needed.

(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C11H15NHClC_{11}H_{15}N\cdot HCl. This compound features a cyclobutyl group attached to a prop-2-yn-1-yl moiety, along with a methyl amine functional group. The presence of the alkyne group in its structure makes it particularly interesting for various chemical applications, especially in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Alkyne Reactions: The alkyne moiety can participate in reactions such as:
    • Hydrohalogenation: Addition of hydrogen halides to form haloalkenes.
    • Hydrogenation: Reduction to form alkenes or alkanes.
    • Click Chemistry: Reacts with azides in copper-catalyzed cycloaddition to form triazoles.
  • Amine Reactions: The amine group allows for:
    • Nucleophilic Substitution: Reacts with alkyl halides to form more complex amines.
    • Acylation: Formation of amides through reaction with acyl chlorides.

(1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride exhibits notable biological activity, primarily as an inhibitor of monoamine oxidase B (MAO-B). This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin in the brain, which can have implications for treating neurodegenerative diseases like Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications.

The synthesis of (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride typically involves several steps:

  • Formation of the Alkyne: Starting from a suitable precursor, such as propargyl bromide, the alkyne group is introduced through nucleophilic substitution.
  • Amine Formation: The cyclobutyl group is added via a reaction with cyclobutylamine or similar compounds.
  • Hydrochloride Salt Formation: The final product is treated with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability.

This compound finds applications in various fields:

  • Medicinal Chemistry: Explored for its potential in treating neurological disorders due to its MAO-B inhibitory activity.
  • Organic Synthesis: Used as a reagent in click chemistry and other organic transformations.
  • Research: Valuable in biochemical studies related to neurotransmitter modulation and enzyme inhibition.

Studies on (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride have revealed its interactions with various biological targets:

  • Monoamine Oxidase B: As an irreversible inhibitor, it affects the metabolism of neurotransmitters, leading to increased concentrations of dopamine and serotonin.
  • Cellular Mechanisms: The compound modulates signaling pathways related to neuroprotection and neuronal health, potentially reducing oxidative stress within cells.

Similar Compounds

Several compounds share structural similarities with (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
Methylamine hydrochlorideSimple amineBasic amine used widely in organic synthesis.
Dimethylamine hydrochlorideSecondary amineMore sterically hindered; used in similar applications.
Trimethylamine hydrochlorideTertiary amineExhibits different reactivity due to steric effects.
Ethylamine hydrochloridePrimary amineSimilar structure but contains an ethyl group; versatile reagent.
Benzylamine hydrochlorideAromatic amineSignificant differences in reactivity due to benzene ring presence.

Uniqueness

The unique aspect of (1-cyclobutylprop-2-yn-1-yl)(methyl)amine hydrochloride lies in its combination of a cyclobutyl moiety with an alkyne and a methyl amine functional group, which provides distinct reactivity profiles not seen in simpler amines or other similar compounds. Its specific action as a selective MAO-B inhibitor further differentiates it from related compounds that may not exhibit this biological activity.

Dates

Last modified: 08-17-2023

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